(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
(D)2-Rh 110 (trifluoroacetate salt) is a fluorogenic caspase substrate. It is commonly used in biochemical research to measure caspase activity, particularly during apoptosis. The compound releases rhodamine 110 upon enzymatic cleavage by caspases, which can then be quantified due to its fluorescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (D)2-Rh 110 (trifluoroacetate salt) involves the conjugation of rhodamine 110 with two molecules of L-aspartic acid amide. The reaction typically occurs in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizer for the final product .
Industrial Production Methods: Industrial production of (D)2-Rh 110 (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity (≥95%) and consistent fluorescence properties .
Types of Reactions:
Enzymatic Cleavage: The primary reaction (D)2-Rh 110 undergoes is enzymatic cleavage by caspases.
Fluorescence Activation: Upon cleavage, the compound exhibits excitation/emission maxima of 496/520 nm, respectively.
Common Reagents and Conditions:
Reagents: Caspases, trifluoroacetic acid.
Conditions: The reactions typically occur under physiological conditions (pH 7.4, 37°C) to mimic cellular environments.
Major Products:
Scientific Research Applications
(D)2-Rh 110 (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: Employed in cell biology to monitor apoptosis and other cellular processes involving caspases.
Medicine: Utilized in drug discovery and development to screen for potential caspase inhibitors.
Mechanism of Action
The mechanism of action of (D)2-Rh 110 (trifluoroacetate salt) involves its cleavage by caspases. Upon cleavage, rhodamine 110 is released, which fluoresces and can be detected using fluorescence spectroscopy. This allows researchers to quantify caspase activity and study apoptosis in real-time .
Molecular Targets and Pathways:
Molecular Targets: Caspases, particularly caspase-3.
Pathways Involved: Apoptosis and proteolysis pathways.
Comparison with Similar Compounds
(Z-DEVD)2-Rh 110 (trifluoroacetate salt): Another fluorogenic substrate for caspase-3, which also releases rhodamine 110 upon cleavage.
Rhodamine 110 bis-(L-aspartic acid amide): Similar in structure and function to (D)2-Rh 110.
Uniqueness: (D)2-Rh 110 (trifluoroacetate salt) is unique due to its high specificity for caspases and its ability to provide real-time quantification of enzyme activity through fluorescence. This makes it an invaluable tool in apoptosis research and drug discovery .
Properties
Molecular Formula |
C30H25F3N4O11 |
---|---|
Molecular Weight |
674.5 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H24N4O9.C2HF3O2/c29-19(11-23(33)34)25(37)31-13-5-7-17-21(9-13)40-22-10-14(32-26(38)20(30)12-24(35)36)6-8-18(22)28(17)16-4-2-1-3-15(16)27(39)41-28;3-2(4,5)1(6)7/h1-10,19-20H,11-12,29-30H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36);(H,6,7)/t19-,20-;/m0./s1 |
InChI Key |
KIHCZYKJFWQUGV-FKLPMGAJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)[C@H](CC(=O)O)N)OC5=C3C=CC(=C5)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)C(CC(=O)O)N)OC5=C3C=CC(=C5)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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